molecular formula C20H21NO5 B1674344 Lambertine hydroxide CAS No. 119420-08-5

Lambertine hydroxide

Cat. No.: B1674344
CAS No.: 119420-08-5
M. Wt: 355.4 g/mol
InChI Key: WXKFWDFORAXLOD-UHFFFAOYSA-M
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Description

Lambertine hydroxide is a naturally occurring compound identified in the root extract of Berberis vulgaris L. (common barberry) alongside other alkaloids such as berberine, jatrorrhizine, and berbamine . This compound is hypothesized to belong to the isoquinoline alkaloid family, given its co-occurrence with structurally related compounds like berberine and palmatine.

Properties

CAS No.

119420-08-5

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene;hydroxide

InChI

InChI=1S/C20H20NO4.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,8-9H,5-7,10-11H2,1-2H3;1H2/q+1;/p-1

InChI Key

WXKFWDFORAXLOD-UHFFFAOYSA-M

SMILES

COC1=C(C2=C(CC3=[N+](C2)CCC4=CC5=C(C=C43)OCO5)C=C1)OC.[OH-]

Canonical SMILES

COC1=C(C2=C(CC3=[N+](C2)CCC4=CC5=C(C=C43)OCO5)C=C1)OC.[OH-]

Appearance

Solid powder

Other CAS No.

119420-08-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lambertine hydroxide; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lambertine hydroxide shares functional and biosynthetic pathways with other plant-derived alkaloids and hydroxides. Below is a comparative analysis based on available

2.1. Comparison with Berberine
  • Structure: Berberine (C₂₀H₁₈NO₄⁺) is a benzylisoquinoline alkaloid with a planar, conjugated structure, while this compound’s exact structure is undefined but likely includes hydroxylation at a specific position .
  • Solubility : Berberine is water-soluble in its salt form (e.g., berberine chloride), whereas this compound’s solubility profile remains uncharacterized.
  • Bioactivity : Berberine exhibits antimicrobial and anti-inflammatory properties, whereas this compound’s biological roles are speculative due to insufficient data .
2.2. Comparison with Magnesium Hydroxide
  • Synthesis : Magnesium hydroxide [Mg(OH)₂] is industrially synthesized via seawater precipitation with lime, while this compound is extracted from plant material .
  • Applications : Mg(OH)₂ is widely used as a flame retardant and antacid, contrasting with this compound’s undefined applications .
  • Stability : Mg(OH)₂ decomposes at 350°C to MgO and H₂O, but this compound’s thermal stability is unreported .
2.3. Comparison with Sodium Hydroxide
  • Reactivity : Sodium hydroxide (NaOH) is a strong base with high corrosivity, whereas this compound’s basicity is unstudied. NaOH’s industrial synthesis (e.g., chlor-alkali process) differs fundamentally from Lambertine’s plant-based extraction .
  • Toxicity: NaOH poses significant handling risks, while this compound’s toxicity profile is unknown .

Research Findings and Data Limitations

  • Qualitative Presence : this compound is detected in B. vulgaris root extracts via chromatographic methods, but its isolation and purification remain undocumented .
  • Data Gaps: No spectroscopic (NMR, IR) or thermodynamic data (melting point, solubility) are available, hindering direct comparisons with well-characterized hydroxides like Mg(OH)₂ or NaOH .

Comparative Data Table

Property This compound Berberine Magnesium Hydroxide Sodium Hydroxide
Source Berberis vulgaris root Berberis spp., Coptis Seawater precipitation Chlor-alkali process
Solubility (H₂O) Unknown High (salt forms) Low (0.64 g/L at 20°C) High (1110 g/L at 20°C)
Thermal Stability Unknown Stable up to 145°C Decomposes at 350°C Stable (melts at 318°C)
Primary Applications Undefined Antimicrobial, antidiabetic Flame retardant, antacid pH adjustment, soap production
Toxicity Unknown Low (LD₅₀ ~300 mg/kg in rats) Low (GRAS status) High (corrosive)

Sources:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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